

comparing Invopressin and vasopressin signaling pathways.

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Compound of Interest				
Compound Name:	Invopressin			
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A Comparative Analysis of Vasopressin Signaling Pathways

Introduction

This guide provides a detailed comparison of the signaling pathways activated by vasopressin. Vasopressin, also known as antidiuretic hormone (ADH), is a critical peptide hormone involved in regulating water balance, blood pressure, and various social behaviors.[1][2][3] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors.[3][4] While this guide aims to compare **Invopressin** and vasopressin, extensive searches for "**Invopressin**" in scientific literature and databases did not yield any specific information. Therefore, this document will focus on detailing the well-established signaling pathways of vasopressin.

Vasopressin Receptor Subtypes and G Protein Coupling

Vasopressin exerts its diverse physiological effects by binding to three main receptor subtypes: V1a, V1b (also known as V3), and V2 receptors.[3][4] Each receptor is coupled to a specific class of heterotrimeric G proteins, initiating distinct downstream signaling cascades.



Receptor Subtype	Primary G Protein Coupled	Primary Effector Enzyme	Second Messenger(s)
V1a Receptor	Gq/11	Phospholipase C (PLC)	Inositol trisphosphate (IP3), Diacylglycerol (DAG)
V1b Receptor	Gq/11	Phospholipase C (PLC)	Inositol trisphosphate (IP3), Diacylglycerol (DAG)
V2 Receptor	Gs	Adenylyl Cyclase (AC)	Cyclic Adenosine Monophosphate (cAMP)
V2 Receptor (alternative)	Gq/11	Phospholipase C (PLC)	Inositol trisphosphate (IP3), Diacylglycerol (DAG)

Vasopressin Signaling Pathways

The activation of different vasopressin receptors triggers distinct intracellular signaling cascades, leading to varied physiological responses.

V1a and V1b Receptor Signaling Pathway

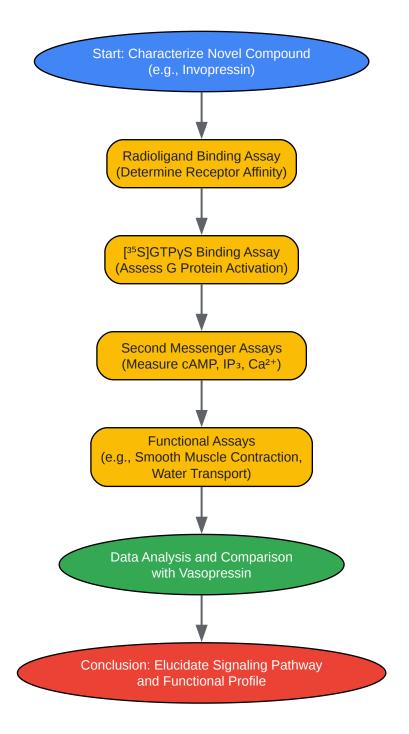
The V1a and V1b receptors are primarily coupled to G proteins of the Gq/11 family.[4][5] Upon vasopressin binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.[5][7][8]











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